3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol
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Overview
Description
3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of alkylacetoacetates with hydroxylamine hydrochloride and aldehydes in ethanol under reflux conditions, promoted by L-valine, can yield isoxazole derivatives . This method is advantageous due to its high yields, short reaction times, and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. The use of metal-free protocols and multi-component reactions (MCRs) is preferred to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve mild temperatures and solvents like ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly as an anticonvulsant and GABA uptake inhibitor
Industry: Isoxazole derivatives are explored for their use in agriculture as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol involves its interaction with specific molecular targets. For instance, it acts as a GABA uptake inhibitor, affecting the GABAergic system in the central nervous system. This inhibition can modulate neurotransmitter levels, leading to anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: Another isoxazole derivative with similar biological activities.
N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-hydroxy-4-(methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (EF1502): A compound that inhibits both GAT1 and BGT1 transporters.
Uniqueness
3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a GABA uptake inhibitor and cross the blood-brain barrier makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C8H11NO2 |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-ol |
InChI |
InChI=1S/C8H11NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h6,10H,2-4H2,1H3 |
InChI Key |
WQHDTZNKFOUDOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(CCC2)O |
Origin of Product |
United States |
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